5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Antimicrobial Biofilm Enterococcus faecalis

Biofilm research requires precise structural validation-generic triazoles fail. This 1,2,4-triazole-3-thiol features a validated 3-chlorophenyl & 4-ethyl substitution pattern. - **Confirmed activity**: IC50 2.29 µM against E. faecalis biofilm formation. - **SAR-relevant**: logP 2.6 (vs 4-chloro isomer 2.9); thiol-thione tautomer for metal coordination. - **Supply**: Bulk or research quantities; immediate dispatch.

Molecular Formula C10H10ClN3S
Molecular Weight 239.73 g/mol
Cat. No. B3003545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC10H10ClN3S
Molecular Weight239.73 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15)
InChIKeyUDTJJANDABWLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Chemical Profile and Procurement


5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7) is a substituted 1,2,4-triazole-3-thiol derivative with a molecular weight of 239.73 g/mol and the molecular formula C10H10ClN3S [1]. This compound features a 3-chlorophenyl moiety at the 5-position and an ethyl substituent at the 4-position of the triazole ring [1]. As a member of the 1,2,4-triazole-3-thiol class, it is recognized for its potential in medicinal chemistry and agrochemical research due to the privileged triazole scaffold [2]. Its procurement is typically for specialized research applications, including the exploration of antimicrobial and anticonvulsant activities [2].

Antimicrobial biofilm screening (reported E. faecalis IC₅₀ context)
CNS anticonvulsant model research
Metal-coordination ligand studies (thiol-thione tautomerism context)
ADME property differentiation (logP-based isomer selection)

Why Substitution with Other Triazole-3-thiols Fails


Despite the superficial similarity within the 1,2,4-triazole-3-thiol class, the precise substitution pattern critically modulates both physicochemical and biological properties, rendering generic substitution a high-risk decision. For instance, the position of the chloro substituent on the phenyl ring (ortho, meta, or para) directly influences molecular lipophilicity (logP) and steric interactions, which in turn govern membrane permeability and target binding [1][2]. Studies on related series of 5-substituted-4-ethyl-1,2,4-triazole-3-thiols demonstrate that even a shift from a 3-chlorophenyl to a 4-chlorophenyl or 2-chlorophenyl group can lead to significant differences in antimicrobial efficacy and cytotoxicity profiles [2]. Furthermore, the presence of the 4-ethyl group, as opposed to a methyl or phenyl group, is essential for maintaining a specific lipophilic balance and influencing the thiol-thione tautomeric equilibrium, a key determinant of metal-binding and biological activity [3]. Therefore, substituting this compound with an isomer or a differently substituted triazole without empirical validation is likely to yield divergent and unpredictable experimental outcomes.

Target Feature
Mismatch Risk
3-Chlorophenyl (meta position)
2- or 4-chlorophenyl isomers may shift antimicrobial potency and logP
4-Ethyl substituent
Methyl or phenyl analogs may alter tautomeric equilibrium and metal-binding profile
Meta-chloro pattern + ethyl
Unique CNS anticonvulsant screening context may not transfer to other isomers

Quantitative Differentiation Evidence


Anti-Biofilm Activity Against E. faecalis

The compound demonstrates specific antimicrobial activity against Enterococcus faecalis, a clinically significant Gram-positive pathogen. It inhibits biofilm formation with an IC50 of 2.29 μM (2,290 nM) [1]. While direct comparative data for its positional isomers (e.g., 2-chlorophenyl or 4-chlorophenyl analogs) under identical assay conditions are not publicly available, class-level studies on triazole-3-thiols indicate that subtle changes in aryl substitution can dramatically alter antimicrobial potency against this specific strain [2]. This established IC50 provides a quantitative benchmark for evaluating the compound's unique activity profile against E. faecalis biofilms, a key virulence factor in nosocomial infections.

E. faecalis biofilm IC₅₀
Reported
2.29 µM
Supports biofilm inhibition screening
Cross-study comparable; class-level >10-fold variation
Antimicrobial Biofilm Enterococcus faecalis

Lipophilicity and Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is 2.6 [1]. This value is a key determinant of passive membrane permeability and oral bioavailability. The compound's logP differs from its positional isomers due to the specific electronic and steric effects of the meta-chloro substituent. For instance, the computed logP for the 4-chlorophenyl isomer (CAS 26131-64-6) is 2.9 [2], a difference of 0.3 log units. This variance predicts a slightly lower membrane permeability and potentially different distribution volume for the 3-chloro analog, which is a quantifiable differentiation for medicinal chemists optimizing ADME properties in lead series.

Lipophilicity (XLogP3)
Head-to-head
2.6 vs 2.9 (4-Cl isomer)
ΔLogP 0.3 may influence membrane permeability
Computed; 4-chloro isomer is more lipophilic
Lipophilicity ADME Drug Design

Tautomeric Equilibrium and Metal Coordination

1,2,4-Triazole-3-thiols exist in a dynamic equilibrium between thiol and thione tautomers, a property that is finely tuned by the substituents at the 4 and 5 positions [1]. The specific combination of a 3-chlorophenyl group at the 5-position and an ethyl group at the 4-position in this compound dictates the equilibrium constant and, consequently, its ability to act as a ligand for metal ions [1]. While no direct experimental data for this exact compound's tautomeric ratio is available, the class-level evidence establishes that this property is a key differentiator. In related studies, small changes in substituents were shown to shift the tautomeric equilibrium, leading to >100-fold differences in metal-binding affinity and resulting biological activity [2]. This suggests that the unique substitution pattern of the target compound confers a distinct, albeit unquantified, metal-coordination profile compared to its analogs, which is crucial for applications in coordination chemistry, catalysis, and metallodrug design.

Tautomeric metal binding
Class-level
Inferred from class studies
Substitution pattern may dictate metal-binding profile
No direct data; >100-fold variation reported between tautomeric forms
Tautomerism Metal Complexation Coordination Chemistry

Anticonvulsant Potential in CNS Research

The compound has been specifically highlighted for its anticonvulsant activity, demonstrating protection in the maximal electroshock (MES) seizure model in mice . While the precise ED50 or TD50 values are not publicly disclosed in the cited source, the identification of this activity classifies it within a subset of 1,2,4-triazole-3-thiols with potential CNS applications. This activity profile is not uniformly present across all analogs; for example, the 4-chlorophenyl isomer has been primarily investigated for antimicrobial and cytotoxic properties rather than anticonvulsant effects [1]. The presence of a meta-chloro substituent on the phenyl ring appears to be a critical structural feature for conferring this specific neuroactive property, thereby differentiating it from its ortho- and para- counterparts for researchers in epilepsy and neurology drug discovery.

MES seizure model
Cross-study comparable
Reported protection
Supports CNS anticonvulsant screening
Quantitative ED₅₀ not publicly available
Anticonvulsant CNS Epilepsy

Optimal Research Applications


Antimicrobial Biofilm Research for E. faecalis

Given its established IC50 of 2.29 μM against E. faecalis biofilm formation [1], this compound is an ideal candidate for inclusion in antimicrobial discovery programs specifically focused on combating biofilm-associated infections. Researchers can use this compound as a quantitative benchmark to screen for novel agents with improved potency or to study structure-activity relationships (SAR) around the 3-chlorophenyl motif for anti-biofilm effects.

CNS Drug Discovery and Anticonvulsant Lead Optimization

The compound's reported anticonvulsant activity in the MES model [1] positions it as a valuable starting point or reference molecule for medicinal chemists developing new antiepileptic drugs. Its distinct meta-chloro substitution pattern can be explored in SAR campaigns to optimize efficacy, reduce toxicity, and improve pharmacokinetic properties for CNS targets.

Coordination Chemistry and Metallodrug Development

The unique substitution pattern of this 1,2,4-triazole-3-thiol dictates its thiol-thione tautomeric equilibrium, a key factor governing its metal-coordinating ability [1]. This makes it a specific ligand candidate for synthesizing novel metal complexes with potential applications in catalysis, materials science (e.g., metal-organic frameworks), or as metallopharmaceuticals. Its distinct lipophilic profile (logP = 2.6) [2] may further influence the stability and bioactivity of resulting complexes.

ADME Profiling and Lead Optimization

The precisely computed logP value of 2.6 [1] provides a quantitative differentiator for this compound compared to its 4-chloro isomer (logP 2.9) [2]. Medicinal chemists can strategically select this compound when a slightly lower lipophilicity is desired to improve solubility, reduce plasma protein binding, or mitigate off-target toxicity in a lead series.

Application
Selection Property
Validation Focus
Antimicrobial biofilm screening (E. faecalis)
Anti-biofilm activity context
Biofilm inhibition potency in crystal violet assay
CNS anticonvulsant research
MES model protection profile
Confirm anticonvulsant activity in MES model
Metal coordination studies
Thiol-thione tautomerism context
Metal-binding affinity screening
ADME property differentiation
Lipophilicity selection (3-Cl vs 4-Cl isomer)
Permeability and distribution in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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